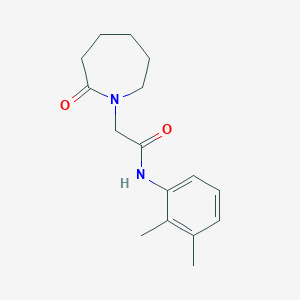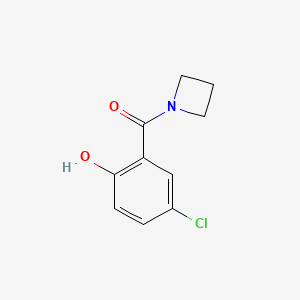
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone, also known as PPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone is not fully understood. However, studies have suggested that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone may exert its biological effects by modulating various signaling pathways. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to inhibit the activity of MMP-9, an enzyme involved in the degradation of extracellular matrix proteins. In vivo studies have shown that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone reduces inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone. One area of interest is the development of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone as a potential therapeutic agent for various diseases. Further studies are needed to determine the exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone and to improve its solubility in water. Finally, studies are needed to evaluate the safety and efficacy of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone in animal models and in clinical trials.
Synthesemethoden
The synthesis of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline and 1-(4-propylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The synthesis of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been optimized by various researchers, and different methods have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to have anti-microbial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
(4-propylpiperazin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-9-19-10-12-20(13-11-19)17(21)16-8-7-14-5-3-4-6-15(14)18-16/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJLIHLGWQDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)

![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)






![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
